

INCB062079: A Deep Dive into its Role in Bile Acid Metabolism

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis is a critical regulator of bile acid homeostasis, and its dysregulation has been implicated in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) with FGF19 amplification.[1][3] This technical guide provides a comprehensive overview of INCB062079, with a specific focus on its mechanism of action in modulating bile acid metabolism, supported by preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and metabolic diseases.

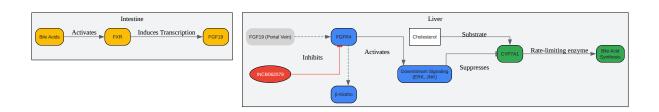
Core Mechanism of Action: Inhibition of the FGF19-FGFR4 Signaling Pathway

Under normal physiological conditions, bile acids released into the intestine during digestion activate the farnesoid X receptor (FXR) in enterocytes. This activation leads to the production and secretion of FGF19 into the portal circulation.[4] FGF19 then travels to the liver, where it binds to and activates FGFR4 on the surface of hepatocytes. The activation of FGFR4 initiates a downstream signaling cascade that ultimately suppresses the expression of Cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1] [3] This negative feedback loop ensures tight regulation of the bile acid pool size.



INCB062079 selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[5] This covalent modification blocks the autophosphorylation and subsequent activation of the receptor, thereby disrupting the FGF19-FGFR4 signaling cascade. The inhibition of this pathway removes the negative feedback on CYP7A1, leading to its increased expression and a subsequent rise in the synthesis of bile acids from cholesterol. [1]

Signaling Pathway Diagram



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Caption: The FGF19-FGFR4 signaling pathway and its inhibition by INCB062079.

Quantitative Data Presentation Preclinical Activity of INCB062079

The preclinical profile of INCB062079 demonstrates its high potency and selectivity for FGFR4.



Parameter	Value	Cell Line <i>l</i> Condition	Reference
IC50 (FGFR4)	1.2 nM	Biochemical Assay	[5]
Selectivity vs. FGFR1/2/3	>250-fold	Biochemical Assays	[1]
Selectivity vs. Kinase Panel	>800-fold	Large Kinase Panel	[6]
EC50 (Cell Growth)	< 200 nM	FGF19-amplified HCC cells	[5]
EC50 (Cell Growth)	> 5000 nM	HCC cells without FGF19-FGFR4 dependence	[5]

Note: A comprehensive kinase selectivity panel with specific IC50 values was not publicly available at the time of this report.

Clinical Pharmacodynamics of INCB062079

In the first-in-human phase I study (NCT03144661), oral administration of INCB062079 demonstrated clear evidence of target engagement, with dose-proportional increases in biomarkers of bile acid synthesis.[6][7][8]

Biomarker	Observation	Clinical Study	Reference
Serum 7α-hydroxy-4- cholesten-3-one (C4)	Increased with INCB062079 exposure	NCT03144661	[6][7]
Serum Bile Acids	Increased with INCB062079 exposure	NCT03144661	[6][7]
Plasma FGF19	Increased with INCB062079 exposure	NCT03144661	[6][7]



Note: A detailed table of quantitative changes in these biomarkers at different dose levels from the clinical trial has not been published.

Experimental Protocols In Vitro FGFR4 Kinase Inhibition Assay (Biochemical)

A representative protocol for determining the in vitro potency of a test compound like INCB062079 against FGFR4 is as follows:

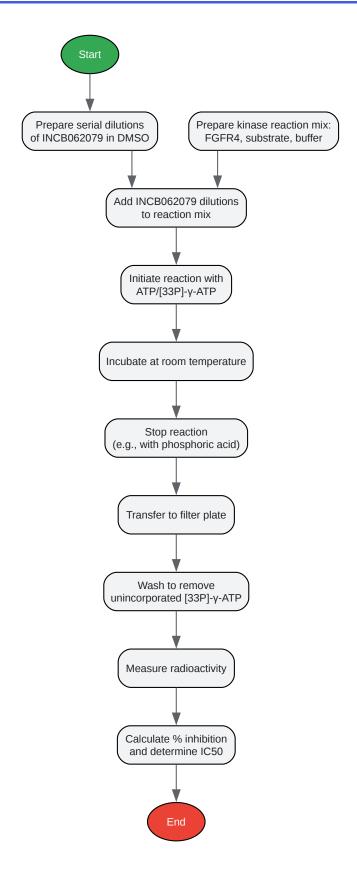
Objective: To determine the IC50 value of a test compound against recombinant human FGFR4 kinase.

Materials:

- Recombinant human FGFR4 (e.g., GST-tagged)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (e.g., INCB062079) dissolved in DMSO
- 33P-y-ATP
- · Filter plates
- · Scintillation counter

Workflow Diagram:





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Caption: Workflow for an in vitro radiometric FGFR4 kinase inhibition assay.



Procedure:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of INCB062079 in 100% DMSO.
- Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase buffer. Then add the diluted INCB062079 or DMSO (as a vehicle control).
- Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and 33P-y-ATP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.
- Filtration: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated 33P-y-ATP.
- Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of INCB062079 relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Measurement of Serum 7α -hydroxy-4-cholesten-3-one (C4)

Objective: To quantify the levels of C4, a biomarker of bile acid synthesis, in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

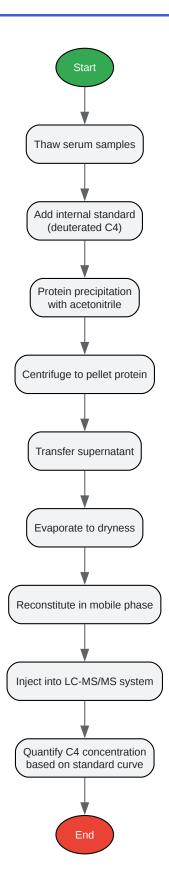
- Serum samples
- Internal standard (e.g., deuterated C4)



- Extraction solvent (e.g., acetonitrile)
- LC-MS/MS system (e.g., Waters TQS Mass Spectrometer)
- Analytical column (e.g., Waters ACQUITY UPLC BEH C18)

Workflow Diagram:





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Caption: Workflow for the measurement of serum C4 by LC-MS/MS.



Procedure:

- Sample Preparation: Thaw serum samples and an internal standard (deuterated C4) is added.
- Protein Precipitation: Proteins are precipitated by the addition of a solvent like acetonitrile.
- Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
- Extraction: The supernatant containing C4 is transferred to a new tube.
- Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase.
- LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for separation and detection.
- Quantification: The concentration of C4 is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB062079 in a mouse xenograft model of human hepatocellular carcinoma with FGF19 amplification.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- HCC cell line with FGF19 amplification (e.g., Hep3B)
- Matrigel
- INCB062079 formulation for oral gavage
- Vehicle control

Procedure:



- Cell Culture: Culture the HCC cells under standard conditions.
- Tumor Implantation: Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of the immunodeficient mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer INCB062079 (e.g., 10-30 mg/kg, twice daily) or vehicle control via oral gavage.[6]
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
- Data Analysis: Compare the tumor growth inhibition in the INCB062079-treated group to the vehicle control group.

Conclusion

INCB062079 is a potent and selective FGFR4 inhibitor that effectively disrupts the FGF19-FGFR4 signaling pathway, a key negative regulator of bile acid synthesis. This on-target activity leads to a predictable increase in bile acid production, which has been confirmed in both preclinical models and clinical trials. The associated gastrointestinal side effects, such as diarrhea, are a direct consequence of this mechanism and can be managed with bile acid sequestrants. The data presented in this guide underscore the importance of understanding the intricate relationship between FGFR4 inhibition and bile acid metabolism for the continued development and clinical application of this class of targeted therapies. Further research to obtain more detailed quantitative clinical data will be invaluable in optimizing the therapeutic index of INCB062079 and other FGFR4 inhibitors.

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